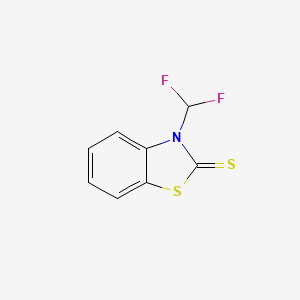

3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . The difluoromethyl group attached to it could potentially influence its reactivity and properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), and can be achieved through various methods, including metal-based methods, Minisci-type radical chemistry, and reactions with difluorocarbene reagents .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the difluoromethyl group . Benzothiazoles are known to participate in a variety of chemical reactions, and the difluoromethyl group can also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the presence of the benzothiazole ring and the difluoromethyl group . These groups could influence properties such as the compound’s polarity, solubility, and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions : A study demonstrated the efficient one-pot synthesis of 2-difluoromethyl substituted benzothiazole derivatives. This method could be utilized for drug synthesis, providing new opportunities for the development of pharmaceuticals (Ge et al., 2007).

Thermophysical Properties : Research on the thermophysical properties of various thio and dithiocarbamates, including 3H-benzothiazole-2-thione, was conducted. This study helps in understanding the thermal behavior of these compounds, which is crucial for their application in various fields (Temprado et al., 2008).

Structural and Spectral Analysis : The crystal structure and spectral analysis of a Mannich base derived from benzothiazole were explored. This research provides insights into the molecular structure and interactions of such compounds, which can have implications in material science and drug design (Franklin et al., 2011).

Photocycloaddition Reactions : The photocycloaddition reactions of benzothiazole-2-thiones to various alkenes were studied, revealing pathways to synthesize 2-(2′-mercaptoalkyl)benzothiazoles. These findings are significant for organic synthesis and the development of new chemical compounds (Nishio et al., 1994).

Difluoromethylation Reactions : Research on the difluoromethylation of 2-mercaptobenzimidazoles and related compounds including benzothiazole-2-thione was conducted. This process is critical for introducing fluorinated groups into molecules, which is a key step in the development of many pharmaceuticals and agrochemicals (Petko & Yagupolskii, 2001).

Aggregation-Induced Emission : A study on benzothiazole-based aggregation-induced emission luminogens showcased their potential in pH sensing, highlighting the applications of such compounds in biosensors and environmental monitoring (Li et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

The compound acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This disruption in the citric acid cycle and the electron transport chain can lead to a decrease in ATP production, affecting the growth and survival of cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The downstream effects include a decrease in ATP production, which can lead to cell death due to energy deprivation .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule may enhance its lipophilicity, potentially improving its absorption and distribution within the body .

Result of Action

The primary result of the action of this compound is the inhibition of succinate dehydrogenase, leading to a disruption in energy production within cells . This can result in the death of cells, particularly those of fungi, making the compound potentially useful as a fungicide .

Safety and Hazards

Zukünftige Richtungen

The study and application of difluoromethyl-containing compounds is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research could focus on developing new synthesis methods, studying the compound’s reactivity and properties, and exploring potential applications .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NS2/c9-7(10)11-5-3-1-2-4-6(5)13-8(11)12/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXAAYIUYWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798251.png)

![(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2798252.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2798253.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798260.png)

![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2798263.png)

![2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2798271.png)